Copper, bis(1-phenyl-1,3-butanedionato-O,O')- Copper, bis(1-phenyl-1,3-butanedionato-O,O')-
Brand Name: Vulcanchem
CAS No.: 14128-84-8
VCID: VC20992921
InChI: InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-;
SMILES: CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2]
Molecular Formula: C20H20CuO4
Molecular Weight: 385.9 g/mol

Copper, bis(1-phenyl-1,3-butanedionato-O,O')-

CAS No.: 14128-84-8

Cat. No.: VC20992921

Molecular Formula: C20H20CuO4

Molecular Weight: 385.9 g/mol

* For research use only. Not for human or veterinary use.

Copper, bis(1-phenyl-1,3-butanedionato-O,O')- - 14128-84-8

Specification

CAS No. 14128-84-8
Molecular Formula C20H20CuO4
Molecular Weight 385.9 g/mol
IUPAC Name copper;(Z)-3-oxo-1-phenylbut-1-en-1-olate
Standard InChI InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-;
Standard InChI Key UXOQYPBHIRRXKP-CVMHYBSASA-N
Isomeric SMILES CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cu+2]
SMILES CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2]
Canonical SMILES CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator